Sourcing a diacylurea intermediate that won't alter crystallization or permeability in multi-step syntheses? Generic urea derivatives often fail due to mismatched lipophilicity or thermal behavior. N,N'-Carbonylbis(acetamide) (1,3-diacetylurea) offers a validated balance:
• LogP -0.680 (hydrophilic) vs. N,N'-diethylurea (logP >0.2) - critical for biological uptake consistency
• mp 154.5°C - robust for aqueous workups
• Patent-supported plant growth compositions & organogold(III) complexation
Available for R&D to pilot scale.
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
CAS No.638-20-0
Cat. No.B11704997
⚠ Attention: For research use only. Not for human or veterinary use.
N,N'-Carbonylbis(acetamide) (CAS 638-20-0), also known as 1,3-diacetylurea, is a symmetrical diacylurea compound with the molecular formula C₅H₈N₂O₃ and a molecular weight of 144.13 g/mol [1]. It appears as a white to almost white crystalline powder or solid with a reported melting point of 154.5 °C and a boiling point of approximately 262.71 °C . Its calculated octanol-water partition coefficient (logP) is approximately -0.680, indicating a hydrophilic character [2]. The compound is primarily utilized as a synthetic intermediate in the production of pharmaceuticals and agrochemicals .
[1] Mol-Instincts. (2020). N,N'-Diacetylurea Structure - C5H8N2O3. Chemical Compounds Deep Data Source (CCDDS). View Source
While several diacylureas and urea derivatives exist, N,N'-Carbonylbis(acetamide) (diacetylurea) possesses a unique combination of physicochemical properties and reactivity that prevent simple interchange with close analogs. For instance, the specific acetyl substitution pattern imparts a distinct melting point (154.5 °C) and logP (-0.680) compared to unsubstituted urea (mp 132-135 °C), N,N'-dimethylurea (mp 101-105 °C), N,N'-diethylurea (mp 112-113 °C), or biuret (mp 190 °C decomp) [1]. These differences directly influence crystallization behavior during synthesis, purification efficiency, and formulation processing. Moreover, its balanced lipophilicity (logP -0.680) contrasts with more hydrophobic analogs like N,N'-diethylurea (logP 0.232 to 1.11) and more hydrophilic compounds like biuret (logP -0.7 to -2.14), which can critically alter biological membrane permeability and agricultural uptake when applied as an intermediate in active ingredient synthesis [2]. Therefore, substituting N,N'-Carbonylbis(acetamide) with an analog requires complete re-validation of the synthetic route and final product performance, underscoring its unique position in specific applications.
[1] Comparative melting point data from ChemicalBook (Urea: 132-135°C), TCI America (N,N'-Dimethylurea: 101-105°C), TCI America (N,N'-Diethylurea: 111°C), Wikipedia (Biuret: 190°C dec). View Source
[2] Comparative logP data from SIELC (N,N'-Carbonylbis(acetamide): -0.680), SIELC (N,N'-Diethylurea: 0.232), and SIELC (Biuret: -0.7). View Source
N,N'-Carbonylbis(acetamide) vs. Analogs: Key Comparative Data
Thermal Stability: Higher Melting Point vs. Urea
N,N'-Carbonylbis(acetamide) exhibits a melting point of 154.5 °C, which is significantly higher than that of unsubstituted urea (132-135 °C) . This 19.5-22.5 °C increase in melting point indicates enhanced thermal stability and a different crystal lattice energy.
Thermal StabilityCrystallizationProcess Chemistry
Evidence Dimension
Melting Point (Thermal Stability)
Target Compound Data
154.5 °C
Comparator Or Baseline
Urea: 132-135 °C
Quantified Difference
+19.5 to +22.5 °C
Conditions
Standard melting point determination (literature values)
Why This Matters
Higher melting point allows for more robust handling and storage at elevated temperatures, reducing degradation risk and enabling purification via crystallization under conditions where urea would melt.
Thermal StabilityCrystallizationProcess Chemistry
Hydrophilic-Lipophilic Balance vs. N,N'-Diethylurea
The calculated logP of N,N'-Carbonylbis(acetamide) is -0.680, reflecting a hydrophilic character [1]. This contrasts with the more lipophilic N,N'-diethylurea, which has a reported logP of 0.232 to 1.11 [2]. The difference of approximately 0.9 to 1.8 logP units translates to a significantly different octanol-water partition coefficient.
LipophilicityADMEAgrochemical Formulation
Evidence Dimension
Octanol-Water Partition Coefficient (logP)
Target Compound Data
-0.680
Comparator Or Baseline
N,N'-Diethylurea: 0.232 (range 0.232 to 1.11)
Quantified Difference
Δ logP ≈ -0.9 to -1.8 units
Conditions
Calculated/experimental logP from database sources
Why This Matters
The distinct logP value predicts different solubility and permeability profiles, which are critical for designing synthetic routes with appropriate solvent systems or for tuning the bioavailability of downstream pharmaceutical/agrochemical actives.
In agricultural applications, diacylureas such as N,N'-Carbonylbis(acetamide) (diacetylurea) and diformylurea are both described as reaction products of carboxylic acids and urea that produce 'significantly improved growth in a variety of agricultural products when applied to the seed, to the surrounding soil or to the foliage' [1]. While both show efficacy, diacetylurea is specifically noted for its use in such growth-promoting compositions, indicating it is a viable and effective alternative to diformylurea in these applications.
Not quantified; both described as efficacious in the same class.
Conditions
Agricultural field trials/patent specifications for seed, soil, or foliar application.
Why This Matters
This confirms that N,N'-Carbonylbis(acetamide) is a functional and patent-recognized alternative within the diacylurea class for agricultural growth enhancement, providing a validated starting point for developing new formulations with potentially different release or uptake kinetics.
N,N'-Carbonylbis(acetamide) is established as a key intermediate in the synthesis of pharmaceuticals and agrochemicals . Its unique balance of thermal stability (mp 154.5 °C) and hydrophilicity (logP -0.680) makes it particularly suitable for multi-step synthetic sequences where robust intermediates are required and where aqueous workups are advantageous.
Agricultural Growth Promoter Formulations
Based on patent literature, diacetylurea can be utilized as a reaction product in compositions designed to enhance plant growth when applied to seeds, soil, or foliage [1]. This provides a specific application area where N,N'-Carbonylbis(acetamide) can be evaluated as a direct, patent-supported alternative to other diacylureas like diformylurea.
Organometallic Coordination Chemistry Reagent
N,N'-Carbonylbis(acetamide) has been demonstrated to act as a ligand in the synthesis of organogold(III) ureylene complexes, reacting with gold precursors to form complexes in near quantitative yields [2]. This specific application highlights its utility in advanced materials and coordination chemistry research, where its N,N'-diacetylurea structure provides a defined coordination environment.
[1] U.S. Patent 6,040,273. Diformylurea and reaction products of urea and carboxylic acids. View Source
[2] Fuchita, Y., et al. (1999). Organogold(III) metallacyclic chemistry. Part 2. Synthesis and characterisation of the first gold(III) ureylene complexes. Journal of Organometallic Chemistry. View Source
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